An In-depth Technical Guide to 2-Fluorooxazole-4-carboxylic acid: Properties, Structure, and Synthesis
An In-depth Technical Guide to 2-Fluorooxazole-4-carboxylic acid: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluorooxazole-4-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a carboxylic acid moiety onto the oxazole scaffold imparts unique physicochemical properties, positioning it as a valuable building block for the synthesis of novel therapeutic agents. This document details its chemical structure, physicochemical properties, predicted spectroscopic characteristics, a plausible synthetic pathway with a detailed experimental protocol, and its potential applications in drug development.
Introduction
Fluorine-containing heterocycles are of paramount importance in modern drug discovery. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a prevalent scaffold in numerous biologically active natural products and synthetic pharmaceuticals. The convergence of these two features in 2-Fluorooxazole-4-carboxylic acid creates a molecule with considerable potential for the development of new chemical entities. The carboxylic acid group provides a convenient handle for further synthetic modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecular architectures.
Physicochemical and Structural Properties
The fundamental properties of 2-Fluorooxazole-4-carboxylic acid are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₄H₂FNO₃ | [1] |
| Molecular Weight | 131.06 g/mol | [1] |
| CAS Number | 1167056-76-9 | [1] |
| Appearance | Predicted: White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | |
| pKa | Predicted: 3-4 (for the carboxylic acid) |
Molecular Structure
The structure of 2-Fluorooxazole-4-carboxylic acid features a planar oxazole ring. The fluorine atom at the 2-position and the carboxylic acid group at the 4-position are key to its reactivity and potential biological activity.
Caption: Molecular structure of 2-Fluorooxazole-4-carboxylic acid.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a singlet for the proton at the 5-position of the oxazole ring and a broad singlet for the carboxylic acid proton.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.5 - 9.0 | s | H-5 (oxazole ring) |
| >10 | br s | -COOH |
Predictions are based on data for similar oxazole and carboxylic acid structures.[2][3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon attached to the fluorine will show a large coupling constant (¹JCF).
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | -COOH |
| ~155 - 160 (d, ¹JCF ≈ 300-350 Hz) | C-2 (C-F) |
| ~140 - 145 | C-5 |
| ~130 - 135 | C-4 |
Predictions are based on data for analogous fluorinated heterocycles and carboxylic acids.[3][4]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the oxazole ring.
| Predicted Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |
| 1700-1725 | C=O stretch (carboxylic acid) |
| ~1580 | C=N stretch (oxazole ring) |
| ~1100-1200 | C-F stretch |
Predictions are based on general IR data for carboxylic acids and fluorinated aromatic compounds.
Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 131 | [M]⁺ |
| 114 | [M-OH]⁺ |
| 86 | [M-COOH]⁺ |
Synthesis of 2-Fluorooxazole-4-carboxylic acid
A plausible synthetic route to 2-Fluorooxazole-4-carboxylic acid involves a three-step sequence starting from the commercially available ethyl 2-aminooxazole-4-carboxylate. This strategy is based on well-established transformations in heterocyclic chemistry.
Caption: Proposed synthetic workflow for 2-Fluorooxazole-4-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-fluorooxazole-4-carboxylate
This step involves a Balz-Schiemann reaction, a standard method for introducing fluorine into an aromatic ring via a diazonium salt.
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Materials:
-
Ethyl 2-aminooxazole-4-carboxylate
-
Tetrafluoroboric acid (HBF₄, 48% in water)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of ethyl 2-aminooxazole-4-carboxylate (1.0 eq) in a suitable solvent (e.g., a mixture of water and ethanol) at 0 °C, add tetrafluoroboric acid (2.5 eq) dropwise.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour to form the diazonium tetrafluoroborate salt.
-
Isolate the diazonium salt by filtration and wash with cold diethyl ether.
-
Gently heat the dried diazonium salt in an inert solvent (e.g., toluene) until nitrogen evolution ceases.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford ethyl 2-fluorooxazole-4-carboxylate.
-
Step 2: Synthesis of 2-Fluorooxazole-4-carboxylic acid
This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Materials:
-
Ethyl 2-fluorooxazole-4-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve ethyl 2-fluorooxazole-4-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Fluorooxazole-4-carboxylic acid.
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Reactivity and Potential Applications
The 2-fluorooxazole-4-carboxylic acid scaffold is a versatile intermediate for further chemical modifications. The carboxylic acid can be readily converted to amides, esters, and other derivatives. The fluorine atom can influence the reactivity of the oxazole ring and provides a site for potential biological interactions.
Given the prevalence of fluorinated heterocycles in pharmaceuticals, 2-Fluorooxazole-4-carboxylic acid is a promising starting material for the synthesis of novel drug candidates in areas such as:
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate fluorinated heterocyclic motifs.
-
Infectious Diseases: The oxazole core is present in several antibacterial and antifungal compounds.
-
Inflammation and Immunology: Fluorinated compounds are often used to modulate the properties of anti-inflammatory agents.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Fluorooxazole-4-carboxylic acid is not widely available, general precautions for handling similar laboratory chemicals should be followed. It is predicted to be an irritant to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Fluorooxazole-4-carboxylic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated oxazole core and a reactive carboxylic acid handle provides a platform for the synthesis of a diverse range of novel compounds with potential therapeutic applications. The synthetic route and predicted spectral data presented in this guide offer a solid foundation for researchers to explore the chemistry and biological potential of this promising molecule.
References
- BenchChem. (2025).
- Green Chemistry. (2018).
- Wagner, et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC.
- Cornforth, J. W., & Cornforth, R. H. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Arkivoc, 1999(1), 1-7.
- Santa Cruz Biotechnology. (2018, May 11).
- Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry, 90(5), 3727-3732.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
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PubChem. (n.d.). Ethyl 2-amino-1,3-oxazole-4-carboxylate. Retrieved from [Link]
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